1-Ethyl-5,6-difluoro-2-methyl-1H-benzo[d]imidazole
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Overview
Description
1-Ethyl-5,6-difluoro-2-methyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of fluorine atoms in the structure enhances the compound’s stability and bioavailability, making it a valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5,6-difluoro-2-methyl-1H-benzo[d]imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the condensation of benzene-1,2-diamines with primary alcohols using a ruthenium complex as a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5,6-difluoro-2-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are used under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
1-Ethyl-5,6-difluoro-2-methyl-1H-benzo[d]imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of dyes, sanitizers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-Ethyl-5,6-difluoro-2-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can inhibit quorum sensing in bacteria, reducing their virulence without affecting their viability . This makes it a promising candidate for developing new antibacterial agents. Additionally, the presence of fluorine atoms enhances its binding affinity to target proteins, increasing its efficacy.
Comparison with Similar Compounds
5,6-Difluoro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde hydrochloride: This compound shares a similar benzimidazole core but differs in its functional groups.
2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole: This compound has a similar structure but includes an imidazole moiety.
Uniqueness: 1-Ethyl-5,6-difluoro-2-methyl-1H-benzo[d]imidazole stands out due to its unique combination of ethyl and difluoro substituents, which enhance its stability and bioavailability. The presence of these groups also contributes to its diverse biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10F2N2 |
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Molecular Weight |
196.20 g/mol |
IUPAC Name |
1-ethyl-5,6-difluoro-2-methylbenzimidazole |
InChI |
InChI=1S/C10H10F2N2/c1-3-14-6(2)13-9-4-7(11)8(12)5-10(9)14/h4-5H,3H2,1-2H3 |
InChI Key |
QCUMUJRSDPQTIG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC2=CC(=C(C=C21)F)F)C |
Origin of Product |
United States |
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